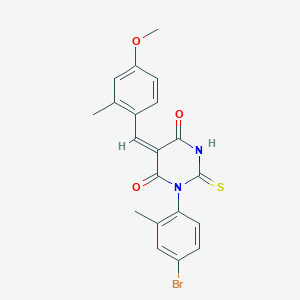![molecular formula C17H18Cl2O2 B5169369 1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)](/img/structure/B5169369.png)
1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene), also known as bis(2-chlorophenyl) pentane-1,5-diol, is a chemical compound that belongs to the family of chlorobenzenes. It is an organic compound with a molecular formula of C18H18Cl2O2 and a molecular weight of 347.24 g/mol. This compound is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 1,1'-[1,5-pentanediyl1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)(oxy)]1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)(2-chlorobenzene) is not fully understood. However, it is believed to act as a non-specific inhibitor of enzymes that are involved in various metabolic pathways. It has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system.
Biochemical and Physiological Effects
1,1'-[1,5-pentanediyl1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)(oxy)]1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)(2-chlorobenzene) has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have anticonvulsant and antipsychotic effects. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
1,1'-[1,5-pentanediyl1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)(oxy)]1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)(2-chlorobenzene) has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It is also stable under normal laboratory conditions. However, its low solubility in water can make it difficult to work with in aqueous solutions. It is also important to handle this compound with care as it is toxic and can cause skin and eye irritation.
Orientations Futures
There are several future directions for the research on 1,1'-[1,5-pentanediyl1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)(oxy)]1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)(2-chlorobenzene). One potential direction is to study its potential as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Another direction is to explore its potential as a probe for studying protein-ligand interactions. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action.
Méthodes De Synthèse
1,1'-[1,5-pentanediyl1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)(oxy)]1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)(2-chlorobenzene) can be synthesized by the reaction of 2-chlorophenol with 1,5-pentanediol in the presence of a catalyst such as sulfuric acid. The reaction produces 1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)(2-chlorophenyl) pentane-1,5-diol, which can be further treated with thionyl chloride to obtain the final product.
Applications De Recherche Scientifique
1,1'-[1,5-pentanediyl1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)(oxy)]1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)(2-chlorobenzene) has been widely used in scientific research due to its unique properties. It has been used as a building block for the synthesis of various organic compounds and as a reagent in organic synthesis. It has also been used as a ligand in coordination chemistry and as a probe for studying the binding interactions between proteins and small molecules.
Propriétés
IUPAC Name |
1-chloro-2-[5-(2-chlorophenoxy)pentoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O2/c18-14-8-2-4-10-16(14)20-12-6-1-7-13-21-17-11-5-3-9-15(17)19/h2-5,8-11H,1,6-7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXFADJDFGGEIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCCOC2=CC=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(3-methyl-2-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5169294.png)
![5-[(2-naphthyloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5169299.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-3,4-difluoro-N-(3-pyridinylmethyl)benzamide](/img/structure/B5169308.png)
![7-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5169318.png)
![1-(3,4-dimethylphenyl)-5-[(3-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5169325.png)


![4-({(3-chlorophenyl)[(4-methylphenyl)sulfonyl]amino}methyl)-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B5169355.png)
![3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B5169360.png)

![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5169375.png)
![5-nitro-8-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}quinoline](/img/structure/B5169382.png)
![6-{4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5169388.png)
